molecular formula C19H19N5O4 B4124749 1-(3-Acetylphenyl)-3-(7-morpholinobenzo[c][1,2,5]oxadiazol-4-yl)urea

1-(3-Acetylphenyl)-3-(7-morpholinobenzo[c][1,2,5]oxadiazol-4-yl)urea

Cat. No.: B4124749
M. Wt: 381.4 g/mol
InChI Key: NCWIMJYWEFSLAH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole ring, a morpholine moiety, and an acetylphenyl group, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxadiazole ring.

    Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Acetylation of the Phenyl Group: The acetyl group is added to the phenyl ring via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst.

    Coupling Reaction: The final step involves coupling the benzoxadiazole-morpholine intermediate with the acetylphenyl group through a urea linkage, typically using a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxadiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring can interact with biological molecules, leading to fluorescence, which is useful in imaging and diagnostic applications. Additionally, the compound’s structural features allow it to bind to enzymes or receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3-acetylphenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-12(25)13-3-2-4-14(11-13)20-19(26)21-15-5-6-16(18-17(15)22-28-23-18)24-7-9-27-10-8-24/h2-6,11H,7-10H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWIMJYWEFSLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Acetylphenyl)-3-(7-morpholinobenzo[c][1,2,5]oxadiazol-4-yl)urea
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